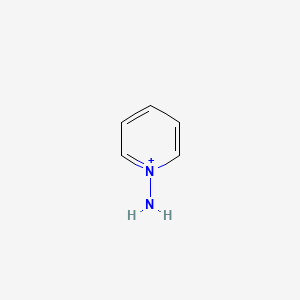

吡啶鎓,1-氨基-

描述

“Pyridinium, 1-amino-” is a type of pyridinium salt. Pyridinium salts are structurally diverse and are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics over the centuries .

Synthesis Analysis

Pyridinium salts have been highlighted for their synthetic routes and reactivity . They have been used in the synthesis of various compounds, including pyridinium ionic liquids, pyridinium ylides, and more . N-Aminopyridinium salts and their derivatives have recently emerged as a class of bifunctional aminating reagents, combining N-centered nucleophilicity with latent electrophilic or radical reactivity .

Molecular Structure Analysis

Pyridinium salts are composed of pyridinium cations and inorganic or organic anions . They are structurally diverse and are quite familiar structures in many natural products and bioactive pharmaceuticals .

Chemical Reactions Analysis

Pyridinium salts have been highlighted for their reactivity . They have been used in a wide range of chemical reactions, including as pyridinium ionic liquids, pyridinium ylides, and more . They have also been used as anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .

Physical And Chemical Properties Analysis

Pyridinium ionic liquids are composed of pyridinium cations and inorganic or organic anions . They have been classified into Lewis acids, Lewis bases, Bronsted acids, and Bronsted bases .

科学研究应用

海洋海绵衍生物

从海洋海绵Axinella polypoides中分离出一种新的吡啶鎓衍生物,多轴倍他因。这一发现有助于我们了解海洋生物化学和海洋衍生物质的潜在治疗应用 (Aiello et al., 2010)。

光谱应用

吡啶鎓衍生物已被用于等离子体化学改性聚丙烯载体上伯胺基的高灵敏荧光检测。这项技术对材料科学有影响,特别是在开发化学官能团的灵敏检测方法方面 (Hoffmann et al., 2007)。

合成和反应性中的吡啶鎓盐

吡啶鎓盐在各种研究课题中发挥着至关重要的作用,包括用作离子液体、叶立德以及在合成生物活性药物中的应用。它们的应用范围扩展到材料科学和生物研究,例如基因传递 (Sowmiah et al., 2018)。

氢键研究

已经分析了4-氨基-1-(2-羧乙基)吡啶鎓溴化物半水合物的结构,以了解独特的氢键聚集。这项研究有助于晶体学领域和对分子相互作用的理解 (Kowalczyk et al., 2012)。

非线性光学和生物学研究

已经研究了取代苯乙烯吡啶鎓盐的光谱性质,在非线性光学和生物学研究中得到应用。这项研究有助于开发具有特定光学性质的材料 (Gawinecki & Trzebiatowska, 2000)。

作用机制

The mechanism of action of pyridinium salts is related to their reactivity. They have been used as pyridinium ionic liquids, pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

安全和危害

Pyridinium salts can cause severe skin burns and eye damage. They may also cause respiratory irritation . It’s important to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash skin thoroughly after handling . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling these compounds .

未来方向

Pyridinium salts have been highlighted for their importance in a wide range of research topics . They have potential for further innovation in the field, particularly in the context of their reactivity as bifunctional aminating reagents . They also have potential applications in materials science and biological issues related to gene delivery .

属性

IUPAC Name |

pyridin-1-ium-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N2/c6-7-4-2-1-3-5-7/h1-5H,6H2/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZCOWLKXHIVII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328733 | |

| Record name | Pyridinium, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45458-31-9 | |

| Record name | Pyridinium, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

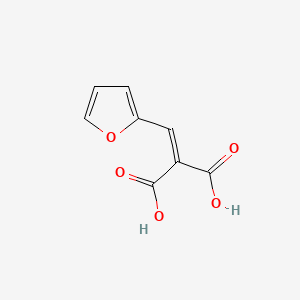

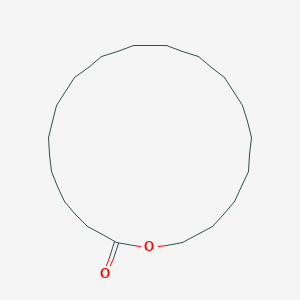

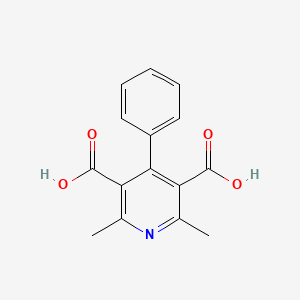

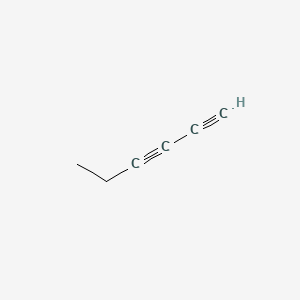

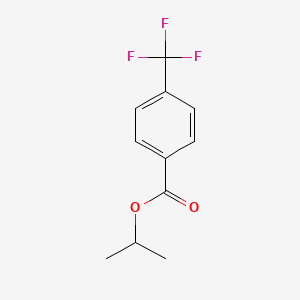

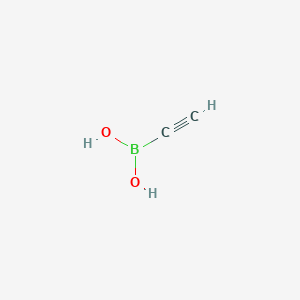

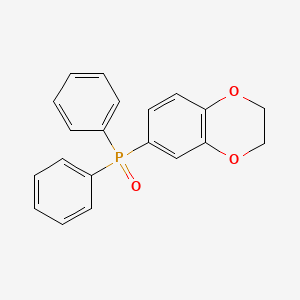

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadec-2-enethioate](/img/structure/B3052741.png)